3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13424146
InChI: InChI=1S/C11H13NO5S/c1-18(16,17)6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15)
SMILES: CS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)C(=O)O
Molecular Formula: C11H13NO5S
Molecular Weight: 271.29 g/mol

3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid

CAS No.:

Cat. No.: VC13424146

Molecular Formula: C11H13NO5S

Molecular Weight: 271.29 g/mol

* For research use only. Not for human or veterinary use.

3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid -

Specification

Molecular Formula C11H13NO5S
Molecular Weight 271.29 g/mol
IUPAC Name 3-(2-methylsulfonylethylcarbamoyl)benzoic acid
Standard InChI InChI=1S/C11H13NO5S/c1-18(16,17)6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15)
Standard InChI Key OBFPQFONJPRKSQ-UHFFFAOYSA-N
SMILES CS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)C(=O)O
Canonical SMILES CS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid (IUPAC name: 3-({[2-(methylsulfonyl)ethyl]carbamoyl})benzoic acid) has the molecular formula C₁₂H₁₅NO₅S and a molecular weight of 285.32 g/mol. The structure comprises:

  • A benzoic acid backbone substituted at the 3-position.

  • A carbamoyl group (-NH-C(=O)-) linked to a 2-(methylsulfonyl)ethyl chain.

The methylsulfonyl moiety (-SO₂-CH₃) contributes to the molecule’s polarity and potential hydrogen-bonding interactions, while the carbamoyl group enhances its capacity for molecular recognition in biological systems .

Synthesis Methodologies

Key Reaction Pathways

Synthesis of 3-((2-(methylsulfonyl)ethyl)carbamoyl)benzoic acid likely involves multi-step protocols, drawing parallels to methods used for related benzoic acid derivatives :

Carboxylic Acid Activation

The benzoic acid moiety is typically activated using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form reactive intermediates such as acyl chlorides or mixed anhydrides. For example:
3-Carboxybenzoic acid+SOCl23-Benzoyl chloride+SO2+2HCl\text{3-Carboxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{3-Benzoyl chloride} + \text{SO}_2 + 2\text{HCl}

Carbamoylation

The activated acid reacts with 2-(methylsulfonyl)ethylamine to form the carbamoyl linkage:
3-Benzoyl chloride+H2N-CH2-CH2-SO2-CH33-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid+HCl\text{3-Benzoyl chloride} + \text{H}_2\text{N-CH}_2\text{-CH}_2\text{-SO}_2\text{-CH}_3 \rightarrow \text{3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid} + \text{HCl}
Yields for analogous reactions range from 42% to 90%, depending on solvent choice (e.g., THF, diethyl ether) and temperature control.

Purification

Flash column chromatography with gradients of methanol in dichloromethane (0–5%) is commonly employed to isolate the product.

Comparative Synthesis Data

The table below summarizes reaction conditions and yields for analogous benzoic acid derivatives:

SubstrateReagentSolventTemperatureYieldSource
3-(Methylsulfonyl)benzoic acidBH₃·THFTHF20°C90%
3-(Methylsulfonyl)benzoic acidLiAlH₄THF/Et₂O0–20°C51%
4-(Methylsulfonyl)benzoic acidH₂N-CH₂-CH₂-SO₂-CH₃DCMRT63%

Industrial and Research Applications

Pharmaceutical Development

The compound’s structural features make it a candidate for:

  • Prodrug formulations: Carbamoyl groups enhance solubility and bioavailability.

  • Targeted therapies: Interaction with sulfonylurea receptors (SURs) suggests potential in diabetes treatment .

Material Science

Methylsulfonyl-containing benzoic acids are used in liquid crystal polymers due to their thermal stability and dipole moments .

Comparative Analysis of Structural Analogues

Compound NameKey FeaturesBiological Activity
2-Amino-4-(methylsulfonyl)benzoic acidAmino substitution at C2COX-2 inhibition (IC₅₀ = 1.2 μM)
CVT-10216Chromen-7-yloxy methyl groupAlcohol dehydrogenase inhibition
Apremilast Open Ring 3-AcetamideAcetamide side chainPDE4 inhibition (IC₅₀ = 74 nM)

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